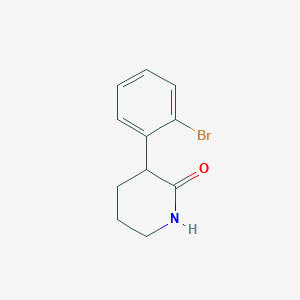

![molecular formula C12H21N B2365386 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine CAS No. 1053071-17-2](/img/structure/B2365386.png)

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

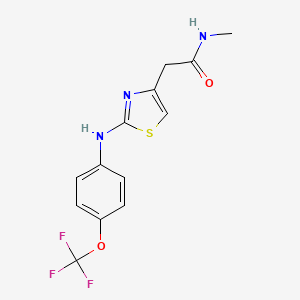

“2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine” is a chemical compound with the molecular formula C12H21N . It has a molecular weight of 179.30 .

Molecular Structure Analysis

The InChI code for “2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine” is 1S/C12H21N/c1-2-12(13-5-1)8-11-7-9-3-4-10(11)6-9/h9-13H,1-8H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine” is a liquid at room temperature .Aplicaciones Científicas De Investigación

-

Synthesis and Transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides

- Application : This compound is used in the synthesis of a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

- Method : The reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide is used .

- Results : The structure of the compounds was established by spectral methods and XRD analysis .

-

Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy

- Application : Bicyclo[2.2.1]heptanes, which are structurally similar to your compound, are used in stereochemical analysis .

- Method : The analysis is performed using C-13 NMR spectroscopy .

- Results : The study provides insights into the orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7 .

-

Synthesis of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides

- Application : This compound is used in the synthesis of a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

- Method : The reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide is used .

- Results : The structure of the compounds was established by spectral methods and XRD analysis .

-

Asymmetric Approach to Bicyclo [2.2.1]heptane-1-carboxylates

- Application : This research presents an enantioselective approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction .

- Method : The reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins is performed .

- Results : This method allows direct access to bicyclo [2.2.1]heptanes with a functionalized bridgehead .

-

- Application : 3-BC, a compound similar to your query, has been identified to bind agonistically to the estrogen receptor and/or antagonistically to the androgen receptor .

- Method : Various in vitro studies have been conducted to identify this molecular initiating event .

- Results : This binding leads to the endocrine activity of 3-BC .

-

Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy

- Application : Bicyclo[2.2.1]heptanes, which are structurally similar to your compound, are used in stereochemical analysis .

- Method : The analysis is performed using C-13 NMR spectroscopy .

- Results : The study provides insights into the orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7 .

Safety And Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . If swallowed, inhaled, or if it comes into contact with eyes or clothing, immediate medical attention should be sought .

Propiedades

IUPAC Name |

2-(2-bicyclo[2.2.1]heptanylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-12(13-5-1)8-11-7-9-3-4-10(11)6-9/h9-13H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNFIOJZHXIOJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2CC3CCC2C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)

![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)

![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)

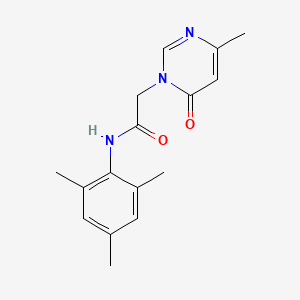

![2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2365313.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)

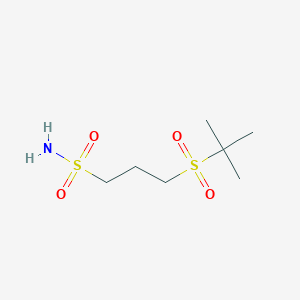

![(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2365321.png)

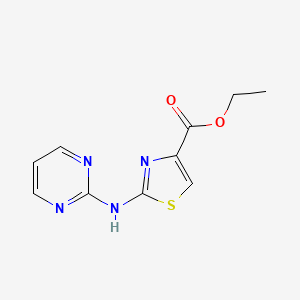

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2365322.png)

![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)